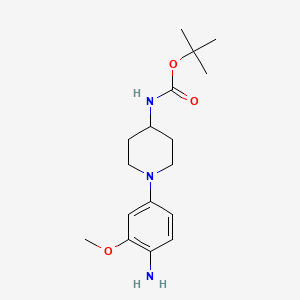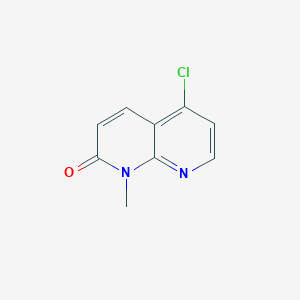
(S)-2-(4-Aminophenyl)butanoic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(4-Aminophenyl)butanoic Acid is an organic compound with the molecular formula C10H13NO2. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is of interest in various fields of chemistry and biology due to its unique structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(4-Aminophenyl)butanoic Acid typically involves the following steps:
Starting Material: The synthesis begins with commercially available starting materials such as 4-nitrophenylacetic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Chiral Resolution: The racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction processes and advanced chiral resolution techniques to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(4-Aminophenyl)butanoic Acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of amides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(4-Aminophenyl)butanoic Acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of (S)-2-(4-Aminophenyl)butanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-2-(4-Aminophenyl)butanoic Acid: The enantiomer of the compound with different biological activity.
4-Aminophenylacetic Acid: Lacks the chiral center and has different chemical properties.
4-Aminobenzoic Acid: Similar structure but different functional groups.
Uniqueness
(S)-2-(4-Aminophenyl)butanoic Acid is unique due to its chiral nature, which imparts specific biological activity and interactions that are not observed in its achiral counterparts. This makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C10H13NO2 |
|---|---|
Molekulargewicht |
179.22 g/mol |
IUPAC-Name |
(2S)-2-(4-aminophenyl)butanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-2-9(10(12)13)7-3-5-8(11)6-4-7/h3-6,9H,2,11H2,1H3,(H,12,13)/t9-/m0/s1 |
InChI-Schlüssel |
WAPLXGPARWRGJO-VIFPVBQESA-N |
Isomerische SMILES |
CC[C@@H](C1=CC=C(C=C1)N)C(=O)O |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)N)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethanamine](/img/structure/B13912094.png)

![Potassium [2,2'-bithiophen]-5-yltrifluoroborate](/img/structure/B13912110.png)


![[3,4-Dibenzoyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B13912139.png)
![2-[(2-Bromo-5-nitroimidazol-1-yl)methoxy]ethyl-trimethylsilane](/img/structure/B13912141.png)
![6,6-Dimethoxy-2-oxaspiro[3.3]heptane](/img/structure/B13912143.png)

![(5R,8R,10aS)-3-acetyl-5-(tert-butoxycarbonylamino)-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocine-8-carboxylic acid](/img/structure/B13912151.png)
![6-[Chloro(difluoro)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid](/img/structure/B13912155.png)
![Tert-butyl (S)-2-(chloromethyl)-1-(oxetan-2-ylmethyl)-1H-benzo[D]imidazole-6-carboxylate](/img/structure/B13912163.png)


